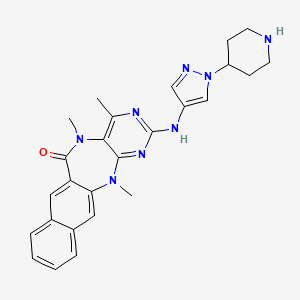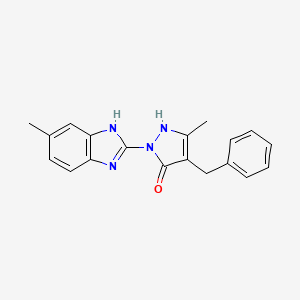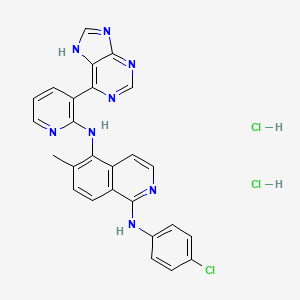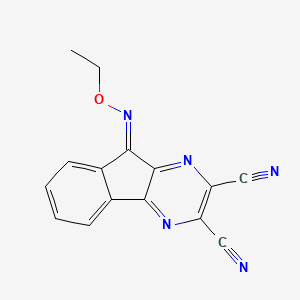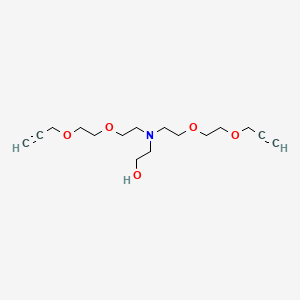
Ido-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IDO-IN-1 ist ein potenter Inhibitor des Enzyms Indolamin-2,3-Dioxygenase 1 (IDO1). Dieses Enzym spielt eine entscheidende Rolle im Katabolismus der Aminosäure Tryptophan entlang des Kynurenin-Weges. IDO1 ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Immunregulation und die Tumorumgehung des Immunsystems. Eine Überexpression von IDO1 ist mit einer schlechten Prognose bei verschiedenen Krebsarten verbunden und macht es zu einem wichtigen Ziel für die Krebsimmuntherapie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung wichtiger Zwischenprodukte beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung der Kernstruktur, die die Bildung eines heterocyclischen Ringsystems beinhaltet.
Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre inhibitorische Aktivität gegen IDO1 zu verbessern.
Reinigung: Die endgültige Verbindung wird unter Verwendung von Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um ein Produkt mit hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern .
Wissenschaftliche Forschungsanwendungen
IDO-IN-1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Krebsimmuntherapie: this compound wird ausgiebig als potenzieller Therapeutikum für die Krebsimmuntherapie untersucht.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer IDO1-Inhibitoren mit verbesserter Wirksamkeit und Selektivität.
Biochemische Forschung: Forscher verwenden this compound, um die biochemischen Pfade zu untersuchen, die am Tryptophanstoffwechsel und am Kynurenin-Weg beteiligt sind.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die enzymatische Aktivität von IDO1 hemmt. Das Enzym katalysiert die oxidative Spaltung der C2-C3-Doppelbindung des Indolrings in Tryptophan, was zur Bildung von N-Formylkynurenin führt. Durch die Hemmung dieser Reaktion verhindert this compound die Depletion von Tryptophan und die Anhäufung von immunsuppressiven Kynurenin-Metaboliten. Diese Hemmung verstärkt die Proliferation und Aktivierung von Immunzellen, wodurch antitumorale Immunantworten gefördert werden .
Wirkmechanismus
Target of Action
Ido-IN-1 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric heme-containing enzyme that plays a pivotal role in the kynurenine pathway of tryptophan metabolism . It is considered an authentic immune regulator and represents one of the promising drug targets for tumor immunotherapy .
Mode of Action
This compound interacts with IDO1, inhibiting its enzymatic activity . The inhibition of IDO1 by this compound prevents the conversion of tryptophan into kynurenine . This action disrupts the normal functioning of the kynurenine pathway, leading to changes in the immune response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . IDO1 catalyzes the first and rate-limiting step of this pathway, converting tryptophan into kynurenine . By inhibiting IDO1, this compound disrupts this pathway, leading to a decrease in kynurenine production and an increase in tryptophan availability .
Result of Action
The inhibition of IDO1 by this compound leads to several molecular and cellular effects. It suppresses the functions of effector T and natural killer cells, induces T-cell apoptosis , and enhances T-regulatory cell activity . These effects contribute to the immunosuppressive role of IDO1, which is exploited by cancer cells for immune evasion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of IDO1 can be up-regulated by the interaction of its surface CD80/86 with immune checkpoint molecules such as PD-1 and CTLA4 expressed on the surface of Tregs . Additionally, the role of IDO1 in tumorigenesis is context-dependent on host and tumor interaction . Therefore, the efficacy and stability of this compound can vary depending on these and other environmental factors.
Biochemische Analyse
Biochemical Properties
Ido-IN-1 interacts with IDO1, a heme-containing enzyme . IDO1 has a wider distribution and higher activity in catalyzing tryptophan than other enzymes involved in tryptophan metabolism . The interaction of this compound with IDO1 inhibits the enzyme’s activity, thereby disrupting the kynurenine pathway .
Cellular Effects
This compound affects various types of cells and cellular processes by influencing the function of IDO1 . It impacts cell signaling pathways, gene expression, and cellular metabolism . By inhibiting IDO1, this compound can prevent the suppression of T-cell and natural killer cell functions, and reduce the activation of regulatory T cells and myeloid-derived suppressor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with IDO1 . By binding to IDO1, this compound inhibits the enzyme’s activity, preventing the oxidation of L-tryptophan . This disruption of the kynurenine pathway can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan, specifically the kynurenine pathway . By inhibiting IDO1, this compound disrupts this pathway, affecting the levels of tryptophan and kynurenine metabolites .
Transport and Distribution
Given its role as an inhibitor of IDO1, it is likely that it interacts with the enzyme in the cytosol where IDO1 is typically located .
Subcellular Localization
This compound targets IDO1, which is typically located in the cytosol of cells Therefore, the subcellular localization of this compound is likely to be in the cytosol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
IDO-IN-1 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the formation of a heterocyclic ring system.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against IDO1.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Reaktionstypen
IDO-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch bestimmter funktioneller Gruppen durch andere Substituenten, wodurch die Aktivität und Selektivität der Verbindung verändert wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohle). Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden optimiert, um die gewünschten Transformationen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen oxidierte und reduzierte Derivate sowie substituierte Analoga. Diese Produkte können unterschiedliche biologische Aktivitäten und pharmakokinetische Eigenschaften aufweisen, was sie für weitere Forschung und Entwicklung wertvoll macht .
Vergleich Mit ähnlichen Verbindungen
IDO-IN-1 wird mit anderen IDO1-Inhibitoren wie Indoximod, Epacadostat und Navoximod verglichen. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer chemischen Struktur, Potenz und pharmakokinetischen Profilen:
This compound ist einzigartig in seiner spezifischen Bindungsaffinität und inhibitorischen Aktivität gegenüber IDO1, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle des Enzyms bei der Immunregulation und Krebstherapie macht .
Eigenschaften
IUPAC Name |
4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHZJUSHZUCMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)

![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)
![(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
